molecular formula C6H9N3OS B12959197 3-(Thiazol-2-yl)propanehydrazide

3-(Thiazol-2-yl)propanehydrazide

Cat. No.: B12959197
M. Wt: 171.22 g/mol
InChI Key: XRVXTXGERSAKAH-UHFFFAOYSA-N
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Description

3-(Thiazol-2-yl)propanehydrazide, available as its dihydrochloride salt (CAS 1864406-05-2), is a versatile nitrogen-containing heterocycle that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features the 1,3-thiazole ring, a privileged scaffold in pharmacology, coupled with a reactive hydrazide moiety, making it a valuable building block for the design of novel bioactive molecules . The primary research value of this compound lies in its application as a precursor for synthesizing more complex derivatives, particularly Schiff bases and hydrazones, which can be explored for their therapeutic potential. The hydrazine substituent at the relevant position of the thiazole ring is a recognized pharmacophore that can significantly enhance anti-Candida activity, as demonstrated in studies on similar 2-hydrazinyl-1,3-thiazole derivatives which showed promising inhibitory activity against pathogenic C. albicans strains with MIC values as low as 3.9 µg/mL, outperforming the reference drug fluconazole . The anti-fungal mechanism of such compounds is often linked to the inhibition of the fungal lanosterol C14α-demethylase enzyme, a key target in ergosterol biosynthesis . Beyond antimicrobial applications, thiazole-hydrazide hybrids are also investigated in oncology research. Structurally related compounds have demonstrated potent, structure-dependent antiproliferative properties in both 2D and 3D lung cancer models, including activity against drug-resistant cell lines. These molecules are studied as potential dual-targeting agents capable of interacting with oncogenic targets like the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) . The compound's utility extends to coordination chemistry, where it can act as an organic ligand to form complexes with various metal ions (e.g., Pd(II), Cu(II), Zn(II)), which are then screened for enhanced biological activities such as antioxidant and cytotoxic effects . With a molecular formula of C 6 H 11 Cl 2 N 3 OS and a molecular weight of 244.14 g/mol, this reagent is supplied with high purity (≥98%) and should be stored at 2-8°C to maintain stability . This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

3-(1,3-thiazol-2-yl)propanehydrazide

InChI

InChI=1S/C6H9N3OS/c7-9-5(10)1-2-6-8-3-4-11-6/h3-4H,1-2,7H2,(H,9,10)

InChI Key

XRVXTXGERSAKAH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CCC(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiazol-2-yl)propanehydrazide typically involves the reaction of thiazole derivatives with hydrazine. One common method includes the esterification of an acid followed by reaction with hydrazine monohydrate in a suitable solvent such as 2-propanol . Microwave irradiation techniques are also employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve large-scale synthesis using eco-friendly techniques. Microwave-assisted synthesis under solvent-free conditions is preferred for its rapid and efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(Thiazol-2-yl)propanehydrazide undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

3-(Thiazol-2-yl)propanehydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thiazol-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its antitumor activity.

Comparison with Similar Compounds

Key Observations:

  • Melting Points : Bulky electron-withdrawing groups (e.g., nitro in 5e ) increase melting points (205–207°C) due to enhanced intermolecular interactions, while aliphatic substituents (e.g., butan-2-ylidene in 5k ) reduce melting points (79–81°C) .
  • Synthetic Yields : Derivatives with chloro- or bromo-aromatic substituents (e.g., 5c , 5d ) achieve higher yields (88%) compared to aliphatic variants (68% for 5k ), likely due to improved crystallinity .
  • Spectral Shifts : The C=O stretch in IR remains consistent (~1650–1667 cm⁻¹), but C=N absorption varies (1509–1513 cm⁻¹), reflecting electronic effects of substituents .

Substituent-Driven Reactivity

  • Electron-Withdrawing Groups (EWGs) : Nitro (5e ) and chloro (5c ) substituents stabilize hydrazone linkages, improving thermal stability and reaction yields .
  • Electron-Donating Groups (EDGs): Dimethylamino groups (5f) may reduce reactivity due to steric hindrance but could enhance solubility .

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